1,4-Anhydro-2-deoxy-D-ribitol
Overview
Description
“1,4-Anhydro-2-deoxy-D-ribitol” is a monosaccharide with the formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “1,2-DIDEOXY-D-RIBOFURANOSE” and "(2R,3S)-2-(hydroxymethyl)tetrahydrofuran-3-ol" . It appears as a pale amber oil .
Synthesis Analysis
The synthesis of “1,4-Anhydro-2-deoxy-D-ribitol” involves several steps. One key step is the elimination of the nucleobase from thymidine to afford glycal . A number of catalysts for this reaction were tested, resulting in an improved and scalable synthesis . The resulting glycal is then hydrogenated to afford the 1,2-dideoxyribose derivative .
Molecular Structure Analysis
The molecular structure of “1,4-Anhydro-2-deoxy-D-ribitol” is represented by the InChI string: InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 . This indicates the presence of five carbon atoms, ten hydrogen atoms, and three oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“1,4-Anhydro-2-deoxy-D-ribitol” is a pale amber oil . It has a molecular weight of 118.13 .
Scientific Research Applications
Synthesis of Nuclease-Resistant siRNAs
This compound has been used in the synthesis of nuclease-resistant small interfering RNAs (siRNAs). siRNAs are a powerful tool for silencing gene expression at the post-transcriptional level. The siRNAs possessing aromatic compounds at their 3’-overhang regions were found to be more potent than the siRNAs without the 3’-overhang regions .
Inhibition of Hepatitis C Virus Replication
The siRNAs possessing the aromatic compounds at their 3’-overhang region could be used to inhibit hepatitis C virus (HCV) replication. This shows the potential of this compound in antiviral research .
Improvement of Nuclease Resistance of siRNAs
The siRNAs possessing the aromatic compounds at their 3’-overhang region were found to be more resistant to nucleolytic degradation by snake venom phosphodiesterase (SVPD) (a 3’-exonuclease) than natural RNAs .
Synthesis of Abasic Deoxyribonucleoside
An abasic deoxyribonucleoside, 1,2-dideoxy-d-ribofuranose (dRH), was synthesized via elimination of nucleobase from thymidine. This method is practical and reliable for synthesizing dRH .
Synthesis of Oligonucleotides
To synthesize oligonucleotides bearing dRH by the standard phosphoramidite solid-phase method, dRH was converted to the corresponding phosphoramidite derivative and linked to a solid support (controlled pore glass resin) .
Synthesis of Ribozymes
1,2-Dideoxyribose 5-O-succinate, a component of solid support employed in the synthesis of ribozymes, was synthesized from thymidine. The key step was elimination of nucleobase from 2 to afford glycal 3 .
Mechanism of Action
Target of Action
The primary target of 1,2-Dideoxy-D-Ribofuranose is the RNA interference (RNAi) pathway . This compound has been used in the synthesis of chemically modified small interfering RNAs (siRNAs), which play a crucial role in the RNAi pathway .
Mode of Action
1,2-Dideoxy-D-Ribofuranose is incorporated into siRNAs at their 3’-overhang regions . The introduction of this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect . This suggests that 1,2-Dideoxy-D-Ribofuranose may interfere with the binding or recognition of siRNA, thereby modulating the RNAi pathway .
Biochemical Pathways
The RNAi pathway, which is the primary biochemical pathway affected by 1,2-Dideoxy-D-Ribofuranose, is a critical mechanism for regulating gene expression. By modulating the function of siRNAs, 1,2-Dideoxy-D-Ribofuranose can potentially influence the silencing of specific genes .
Result of Action
The primary molecular effect of 1,2-Dideoxy-D-Ribofuranose is the reduction of the knockdown effect of siRNAs . This can lead to changes in gene expression, potentially affecting various cellular processes. The specific cellular effects would depend on the genes targeted by the siRNAs.
properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919665 | |
Record name | 1,4-Anhydro-2-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Anhydro-2-deoxy-D-ribitol | |
CAS RN |
91121-19-6, 91547-59-0 | |
Record name | 1,2-Dideoxyribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dideoxyribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Anhydro-2-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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